Preclinical CCR4 Antagonism – Potency Advantage Over 4-Fluorobenzamide Analogue in hCCR4 Calcium-Flux Assay
In the WO 2013/107333 patent, the 3-chloro substitution on the benzamide ring consistently delivers sub‑micromolar antagonism of human CCR4, whereas the direct 4‑fluorobenzamide analogue (Example 2) displays a right‑shifted concentration–response curve. The patent reports that the 3‑chlorobenzamide series achieved ≥ 70 % inhibition in a hCCR4 calcium‑flux assay at a screening concentration of 1 μM, while the 4‑fluoro congener required approximately 3‑fold higher exposure to reach a comparable effect magnitude [1].
| Evidence Dimension | hCCR4 calcium-flux inhibition (agonist-induced) |
|---|---|
| Target Compound Data | ≥ 70 % inhibition at 1 μM (3‑chlorobenzamide series representative) |
| Comparator Or Baseline | 4‑Fluorobenzamide analogue (Example 2); required ~3 μM for comparable inhibition |
| Quantified Difference | Approximately 3‑fold potency advantage for the 3‑chloro derivative at the screening concentration |
| Conditions | hCCR4‑transfected HEK293 cells; calcium‑flux assay using a fluorescent indicator; 1 μM ligand test concentration |
Why This Matters
A 3‑fold potency difference at a low‑micromolar screening dose translates into a meaningful window for establishing dose–response curves and selectivity profiling in preclinical respiratory or dermatological disease models, making CAS 1396873-55-4 a more informative tool compound than the 4‑fluoro analogue.
- [1] Li, S., Wang, Y., Xiao, J., et al. (2013). Piperazinyl pyrimidine derivatives, preparation method and use thereof. WO Patent 2013/107333 A1 (see Table 2 and Examples 2, 6). Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences, Peking University. View Source
